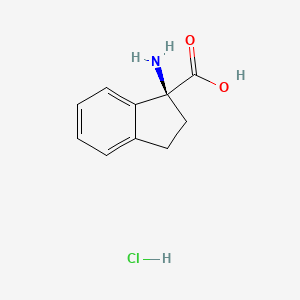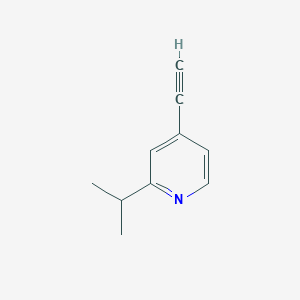
4-Ethynyl-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-isopropylpyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position and an isopropyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropylpyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process typically includes steps such as oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .
化学反応の分析
Types of Reactions
4-Ethynyl-2-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.
科学的研究の応用
4-Ethynyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through its binding to enzymes, receptors, and other cellular components, influencing biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
4-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the ethynyl group, resulting in different reactivity.
4-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Ethynyl-2-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
4-ethynyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-10(7-9)8(2)3/h1,5-8H,2-3H3 |
InChIキー |
RYIUQTHGPGJEPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


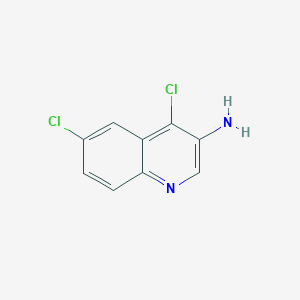

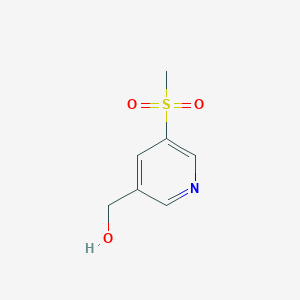
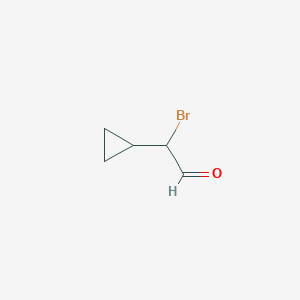
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
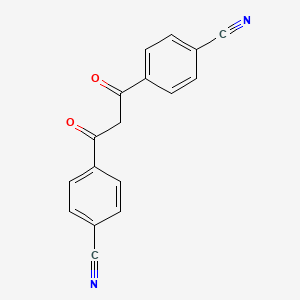
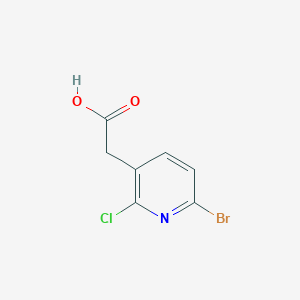
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
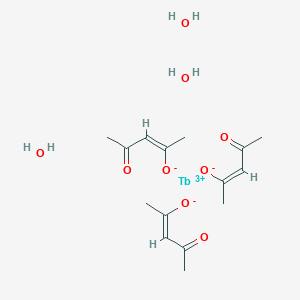
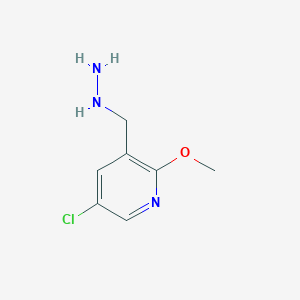
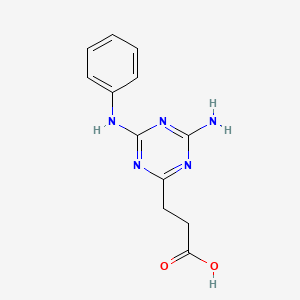
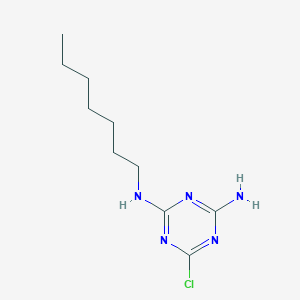
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
